molecular formula C7H13BrO2Zn B6297545 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, 0.5M in Diethyl Ether CAS No. 51656-71-4

2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, 0.5M in Diethyl Ether

Cat. No. B6297545
CAS RN: 51656-71-4
M. Wt: 274.5 g/mol
InChI Key: FLZQFZGEXOABPM-UHFFFAOYSA-M
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Description

2-tert-Butoxy-2-oxo-1-methylethylzinc bromide, 0.5M in Diethyl Ether (ZnBr(OCH2CH2OCH2CH3)2) is a zinc-based reagent used in organic synthesis. It is an organometallic compound that is synthesized through the reaction of zinc bromide and 2-tert-butoxy-2-oxo-1-methylethyl alcohol. The reagent is a colorless liquid with a boiling point of 92-93°C and a melting point of -14°C. It is insoluble in water, but soluble in organic solvents such as diethyl ether and tetrahydrofuran.

Mechanism of Action

The mechanism of action of ZnBr(OCH2CH2OCH2CH3)2 is based on the formation of a zinc-alkoxide complex. This complex is formed when zinc bromide reacts with 2-tert-butoxy-2-oxo-1-methylethyl alcohol, and it is responsible for the catalytic activity of the reagent. The zinc-alkoxide complex is able to activate the substrate molecules, allowing them to react with each other and form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of ZnBr(OCH2CH2OCH2CH3)2 are not well understood. However, it is known that the reagent is not toxic, and it has no known adverse effects on the human body. It is also not known to be an environmental pollutant.

Advantages and Limitations for Lab Experiments

The advantages of ZnBr(OCH2CH2OCH2CH3)2 in laboratory experiments include its low cost, low toxicity, and easy availability. Additionally, it is easy to use, as it is soluble in organic solvents such as diethyl ether and tetrahydrofuran. The main limitation of the reagent is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

Future research on ZnBr(OCH2CH2OCH2CH3)2 could focus on further exploring its applications in organic synthesis and scientific research. Additionally, further research could focus on understanding its biochemical and physiological effects, as well as its environmental impact. Another potential area of research could be the development of new methods for synthesizing the reagent, as well as new methods for using it in laboratory experiments. Finally, research could focus on developing new catalytic systems based on the reagent, which could be used to synthesize a variety of compounds.

Synthesis Methods

The synthesis of ZnBr(OCH2CH2OCH2CH3)2 is achieved through a two-step process. In the first step, 2-tert-butoxy-2-oxo-1-methylethyl alcohol is reacted with zinc bromide in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces 2-tert-butoxy-2-oxo-1-methylethylzinc bromide and sodium bromide. In the second step, the reaction mixture is then heated to reflux and the product is isolated after cooling.

Scientific Research Applications

The reagent ZnBr(OCH2CH2OCH2CH3)2 has a variety of applications in organic synthesis and scientific research. It has been used to synthesize a variety of compounds, such as 2-aryl-1-ethoxyethyl ethers, 2-aryl-1-ethoxyethyl esters, and 2-aryl-1-ethoxyethyl amines. It has also been used in the synthesis of polymers, such as poly(vinyl ethers) and poly(vinyl esters). Additionally, it has been used as a catalyst in the synthesis of polyester polyols.

properties

IUPAC Name

bromozinc(1+);tert-butyl propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h5H,1-4H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZQFZGEXOABPM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[CH-]C(=O)OC(C)(C)C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butoxy-2-oxo-1-methylethylzinc bromide

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